
3-((5-Ethyl-5H-(1,2,4)triazino(5,6-b)indol-3-yl)amino)-1-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((5-Ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)amino)propan-1-ol is a complex organic compound that belongs to the class of triazinoindole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazinoindole core, which is fused with an ethyl group and a propanol moiety, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-Ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)amino)propan-1-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazinoindole Core: This step involves the cyclization of appropriate precursors to form the triazinoindole ring system. The reaction conditions often include the use of strong acids or bases and elevated temperatures.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.
Attachment of the Propanol Moiety: The final step involves the nucleophilic substitution reaction where the amino group of the triazinoindole reacts with a propanol derivative under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-((5-Ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)amino)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted triazinoindole derivatives.
Scientific Research Applications
3-((5-Ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)amino)propan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties. It has shown promise in inhibiting the proliferation of cancer cells and inducing apoptosis.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-((5-Ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)amino)propan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to metal ions, such as iron, and chelate them, disrupting their availability for cellular processes.
Pathways Involved: It can interfere with the cell cycle, particularly by arresting cells in the G1 phase and inducing apoptosis through the mitochondrial pathway. This involves the regulation of proteins such as Bcl-2, Bax, and caspase-3.
Comparison with Similar Compounds
Similar Compounds
5H-[1,2,4]triazino[5,6-b]indole Derivatives: These compounds share the triazinoindole core but differ in their substituents, which can alter their biological activities and properties.
Indole Derivatives: Compounds like indole-3-acetic acid and other substituted indoles have similar structural features but different functional groups.
Uniqueness
3-((5-Ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)amino)propan-1-ol is unique due to its specific combination of the triazinoindole core with an ethyl group and a propanol moiety
Properties
CAS No. |
36047-96-8 |
|---|---|
Molecular Formula |
C14H17N5O |
Molecular Weight |
271.32 g/mol |
IUPAC Name |
3-[(5-ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)amino]propan-1-ol |
InChI |
InChI=1S/C14H17N5O/c1-2-19-11-7-4-3-6-10(11)12-13(19)16-14(18-17-12)15-8-5-9-20/h3-4,6-7,20H,2,5,8-9H2,1H3,(H,15,16,18) |
InChI Key |
BHDPDPOTBJSYME-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2C3=C1N=C(N=N3)NCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


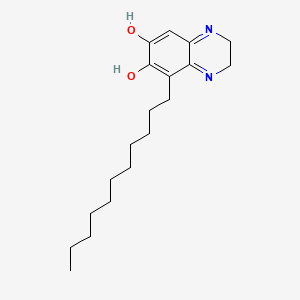
![N-[2-Methyl-3-(5-methyl-benzooxazol-2-yl)-phenyl]-3-nitro-benzamide](/img/structure/B12907502.png)
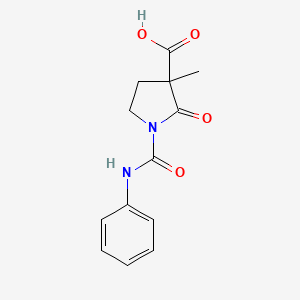
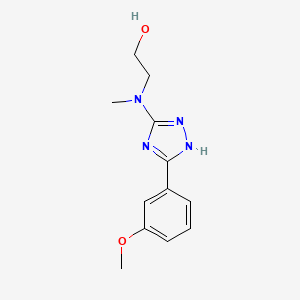
![1-Ethyl-6-methyl-3,4-dihydropyrrolo[1,2-A]pyrazine-8-carbaldehyde](/img/structure/B12907521.png)


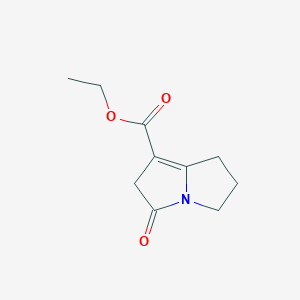
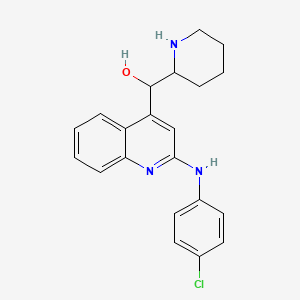
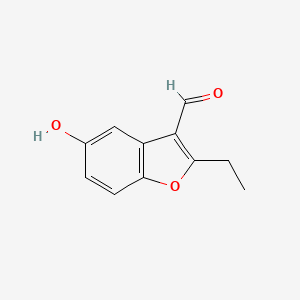
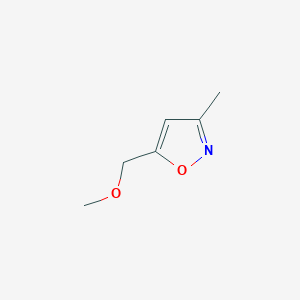

![4-Bromo-5-[(4-chlorophenyl)methoxy]-2-ethylpyridazin-3(2H)-one](/img/structure/B12907580.png)
![3-Phenyl-5-[(phenylselanyl)methyl]-4,5-dihydro-1,2-oxazole](/img/structure/B12907581.png)
